1-Fluoro-5-nitro-2,4-bis(trifluoromethyl)benzene
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Overview
Description
1-Fluoro-5-nitro-2,4-bis(trifluoromethyl)benzene is an aromatic compound characterized by the presence of fluorine, nitro, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-5-nitro-2,4-bis(trifluoromethyl)benzene typically involves multiple steps, including nitration, fluorination, and trifluoromethylation. One common approach is to start with a benzene derivative and introduce the nitro group via nitration using a mixture of concentrated sulfuric acid and nitric acid. The fluorine and trifluoromethyl groups can be introduced through radical trifluoromethylation and electrophilic fluorination reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific methods may vary depending on the desired scale of production and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-5-nitro-2,4-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-Fluoro-5-nitro-2,4-bis(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Fluoro-5-nitro-2,4-bis(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine and trifluoromethyl groups can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications .
Comparison with Similar Compounds
- 1,4-Bis(trifluoromethyl)benzene
- 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene
- 1,3-Bis(trifluoromethyl)benzene
Comparison: 1-Fluoro-5-nitro-2,4-bis(trifluoromethyl)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and applications due to the presence of both nitro and fluorine groups in addition to the trifluoromethyl groups .
Properties
Molecular Formula |
C8H2F7NO2 |
---|---|
Molecular Weight |
277.10 g/mol |
IUPAC Name |
1-fluoro-5-nitro-2,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2F7NO2/c9-5-2-6(16(17)18)4(8(13,14)15)1-3(5)7(10,11)12/h1-2H |
InChI Key |
ACTYPMIVTOWYPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)F)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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